molecular formula C20H25NO2 B250026 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

Cat. No. B250026
M. Wt: 311.4 g/mol
InChI Key: SHRCMSICQOLNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which is involved in the signaling pathways that regulate the growth and survival of cancer cells.

Mechanism of Action

BTK is a key regulator of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells in normal and malignant tissues. 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It also modulates the immune response by reducing the activity of regulatory T-cells and enhancing the function of effector T-cells, which can help to eliminate cancer cells. In addition, 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has several advantages for lab experiments, including its high selectivity for BTK, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal models.

Future Directions

There are several future directions for the development of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide and other BTK inhibitors. These include the identification of biomarkers that can predict response to therapy, the development of combination therapies with other cancer drugs, and the evaluation of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in other disease indications, such as autoimmune disorders. Further research is also needed to optimize the dosing and administration of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide involves several steps, including the reaction of 2-(3-methylphenoxy)butanoic acid with 2,4,6-trimethylphenylamine to form the corresponding amide. This is followed by a series of chemical reactions to introduce the necessary functional groups and stereochemistry. The final product is obtained through a purification process that involves crystallization and chromatography.

Scientific Research Applications

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other cancer therapies. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide in patients with various types of cancer.

properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C20H25NO2/c1-6-18(23-17-9-7-8-13(2)12-17)20(22)21-19-15(4)10-14(3)11-16(19)5/h7-12,18H,6H2,1-5H3,(H,21,22)

InChI Key

SHRCMSICQOLNPQ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC(=C2)C

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)OC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.